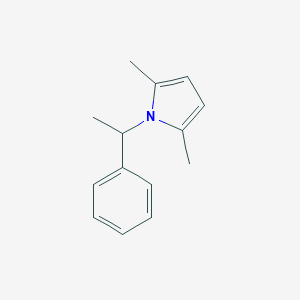

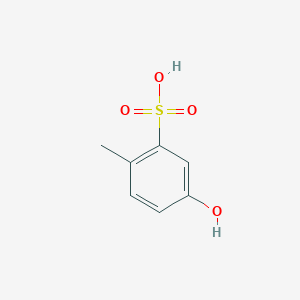

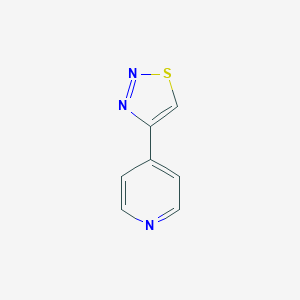

![molecular formula C8H7NO B012059 3-Methylfuro[2,3-c]pyridine CAS No. 106531-57-1](/img/structure/B12059.png)

3-Methylfuro[2,3-c]pyridine

Overview

Description

3-Methylfuro[2,3-c]pyridine is a chemical compound with the molecular formula C8H7NO . It is used in various applications, including as a laboratory chemical and in the synthesis of substances.

Synthesis Analysis

The synthesis of 3-Methylfuro[2,3-c]pyridine and its derivatives is a topic of ongoing research. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reports a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates .

Molecular Structure Analysis

The molecular structure of 3-Methylfuro[2,3-c]pyridine is characterized by a pyridine ring substituted at one or more positions by a methyl group . The unique characteristics of the pyridine moiety contribute to the compound’s biological activities and physical properties .

Chemical Reactions Analysis

The chemical reactions involving 3-Methylfuro[2,3-c]pyridine are complex and involve multiple steps. For example, one study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reports an unusual four-step cascade reaction for accessing furo[3,4-c]pyridine-1,4-diones via rhodium catalysis .

Scientific Research Applications

A method provides a simple synthesis of furo[2,3-c]pyridine and its methyl derivatives from ethyl 3-hydroxyisonicotinate, suggesting applications in pharmaceutical and biotechnology industries (Morita & Shiotani, 1986).

Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate has shown potential anti-inflammatory activity, which could be used in treating inflammatory diseases like rheumatoid arthritis and psoriasis (Moloney, 2001).

An efficient method was developed for preparing compounds with the 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine ring nucleus, which enables the preparation of compounds with unique structural features (Jaén & Wise, 2009).

Acidic hydrolysis of certain methyl-tetrahydrofuro[2,3-c]pyridines produces novel dimerized compounds, demonstrating unique chemical reactions (Shiotani et al., 1986).

Bis(imino)pyridine cobalt methyl complexes have been shown to enable efficient hydroboration of sterically hindered alkenes, which can aid in remote C-H bond hydrofunctionalization with terminal selectivity (Obligacion & Chirik, 2013).

Sonochemical degradation of 3-methylpyridine (3MP) combined with oxidants and solar irradiation has been effective in removing toxic compounds, providing an environmentally friendly treatment option (Daware & Gogate, 2020).

Rhodium has been used to catalyze C-3/5 methylation of pyridines using temporary dearomatisation, enabling the synthesis of nucleophilic aromatic compounds for drug discovery (Grozavu et al., 2020).

Future Directions

The future directions for research on 3-Methylfuro[2,3-c]pyridine include the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry . It is expected that many novel applications of 3-Methylfuro[2,3-c]pyridine will be discovered in the future .

properties

IUPAC Name |

3-methylfuro[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-5-10-8-4-9-3-2-7(6)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCMDWFUTKIKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80577826 | |

| Record name | 3-Methylfuro[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylfuro[2,3-c]pyridine | |

CAS RN |

106531-57-1 | |

| Record name | 3-Methylfuro[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

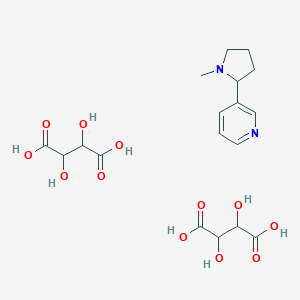

![6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11987.png)

![2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12005.png)